molecular formula C9H10F3N3O2 B2564363 N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide CAS No. 2411242-68-5

N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide

Cat. No.: B2564363
CAS No.: 2411242-68-5
M. Wt: 249.193
InChI Key: GGHREARFUQUBMK-UHFFFAOYSA-N
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Description

N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxadiazole ring, which is further linked to a propyl chain and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.

    Linking the Propyl Chain: The oxadiazole intermediate is then reacted with a propyl halide under nucleophilic substitution conditions.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate with acryloyl chloride or similar reagents under basic conditions to form the prop-2-enamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, while the oxadiazole ring can interact with biological targets, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to biological targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with a phenyl ring instead of an oxadiazole ring.

    N-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]propylamine: Similar but lacks the prop-2-enamide moiety.

Uniqueness

N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-2-7(16)13-5-3-4-6-14-8(17-15-6)9(10,11)12/h2H,1,3-5H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHREARFUQUBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCC1=NOC(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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